5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one

Physicochemical profiling Drug-likeness prediction Enaminone scaffold design

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one (CAS 114640-91-4) is a synthetic small-molecule enaminone with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol. It features a cyclohex-2-en-1-one core bearing a geminal dimethyl substitution at the 5-position and a 1-piperidylamino (piperidin-1-ylamino) group at the 3-position, forming an N–N linked hydrazine-enamine motif.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 114640-91-4
Cat. No. B13960342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one
CAS114640-91-4
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)NN2CCCCC2)C
InChIInChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)14-15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3
InChIKeyXXVICKUBNDXIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one: Chemical Identity and Baseline Procurement Specifications


5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one (CAS 114640-91-4) is a synthetic small-molecule enaminone with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It features a cyclohex-2-en-1-one core bearing a geminal dimethyl substitution at the 5-position and a 1-piperidylamino (piperidin-1-ylamino) group at the 3-position, forming an N–N linked hydrazine-enamine motif . Authoritative chemical databases classify it as a research chemical intended exclusively for laboratory and industrial R&D use, not for diagnostic or therapeutic applications . Its computed physicochemical descriptors include a polar surface area (PSA) of 32.34 Ų and a LogP of 2.58, indicating moderate lipophilicity .

Why Generic Replacement of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one Carries Unquantified Risk


The enaminone scaffold of this compound is intrinsically sensitive to both electronic and steric perturbations. The 5,5-geminal dimethyl group restricts conformational flexibility of the cyclohexenone ring, while the N-piperidylamino substituent introduces a hydrazine-type N–N linkage not present in simpler 3-amino-cyclohexenones . Substitution with analogs lacking the gem-dimethyl group, bearing alternative N-substituents (e.g., morpholino, pyrrolidino), or using 3-alkoxy-cyclohexenones could alter carbonyl reactivity, enamine tautomerism, and hydrogen-bonding capacity. However, no published head-to-head studies quantify the magnitude of these effects for this specific compound class . Consequently, any generic replacement must be treated as unevaluated with respect to synthetic performance, biological target engagement, or physicochemical behavior until experimental verification is performed.

Quantitative Differentiation Evidence for 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one (CAS 114640-91-4) vs. Structural Analogs


Physicochemical Property Comparison: LogP and PSA Differentiate This Compound from Common 3-Amino-2-cyclohexenone Analogs

The target compound exhibits a computed LogP of 2.58 and a PSA of 32.34 Ų . In the broader enaminone class, 3-amino-5,5-dimethyl-2-cyclohexen-1-one (lacking the N-piperidyl group) has a lower LogP (~1.2) and larger PSA (~46 Ų) due to the free primary amine [1]. This represents a LogP increase of ~1.4 units and a PSA reduction of ~14 Ų for the target compound, consistent with the lipophilic N-piperidyl substitution. These differences are relevant for applications where passive membrane permeability or blood-brain barrier penetration is under consideration.

Physicochemical profiling Drug-likeness prediction Enaminone scaffold design

Structural Uniqueness: N-Piperidyl Hydrazine Linkage vs. Common C–N Enaminones

The target compound contains an N–N (hydrazine) bond linking the piperidine ring to the cyclohexenone core, as indicated by the SMILES string O=C1C=C(CC(C)(C)C1)NN2CCCCC2 . The vast majority of pharmacologically and synthetically explored 3-amino-2-cyclohexen-1-ones employ a direct C–N linkage (e.g., 3-piperidino-2-cyclohexen-1-one, CAS 6315-17-1) [1]. The N–N bond introduces different electronic properties (lone pair repulsion, altered basicity) and a distinct metabolic liability profile. No direct comparative stability or reactivity data exist for this compound versus its C–N analog.

Hydrazine-enamine N–N bond Scaffold novelty

Commercial Availability and Purity Declaration Gap: Limited Supplier Data Necessitates Rigorous Incoming QC

As of Q2 2026, multiple chemical suppliers list this compound (CymitQuimica, Shachemlin, Chemsrc) but none currently publish batch-specific purity data, melting point, boiling point, or spectroscopic characterization . This stands in contrast to well-characterized enaminones such as 3-amino-2-cyclohexen-1-one (available at ≥97% purity with documented melting point) and dimedone (5,5-dimethyl-1,3-cyclohexanedione, CAS 126-81-8), which is routinely supplied at >99% purity with full analytical certificates [1]. The absence of published purity benchmarks means that procurement decisions cannot be based on vendor-specified quality metrics alone.

Procurement specification Purity verification Supply chain quality

Evidence-Backed Application Scenarios for 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one


Medicinal Chemistry Scaffold Exploration Requiring Hydrazine-Enaminone Architecture

The N–N hydrazine linkage combined with the enaminone motif represents a structurally differentiated scaffold for fragment-based drug discovery or targeted library synthesis. Researchers exploring covalent inhibitor warheads, metal-chelating pharmacophores, or bioreductive prodrugs may find the hydrazine-enaminone combination mechanistically attractive . The moderate LogP (2.58) suggests utility in CNS-permeable compound series where Lipinski compliance is maintained . However, no target-specific activity data exist; all applications are exploratory and require de novo screening.

Synthetic Intermediate for Heterocycle Construction via Enaminone Reactivity

Enaminones serve as versatile 1,3-dielectrophilic synthons for the construction of pyrazoles, isoxazoles, pyrimidines, and fused heterocycles. The 5,5-dimethyl substitution on the cyclohexenone ring blocks enolate deprotonation at that position, potentially directing regioselective reactions to the 3-position enamine carbon or the carbonyl . This regiochemical constraint differs from unsubstituted 3-amino-cyclohexenones and may be exploited for selective heterocycle annulation strategies. Researchers should verify reactivity empirically, as no published synthetic methodology specifically employs this compound.

Physicochemical Probe for Structure-Permeability Relationship Studies

With a computed LogP of 2.58 and PSA of 32.34 Ų, this compound occupies a favorable region of CNS MPO (Multiparameter Optimization) space . It can serve as a neutral, moderately lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when compared against more polar enaminone analogs. Procurement for permeability SAR campaigns is warranted when the research question specifically requires the N-piperidyl hydrazine substitution pattern.

Custom Synthesis Starting Point for Derivatization at the Piperidine or Cyclohexenone Positions

The compound's structure provides two modifiable vectors: the piperidine nitrogen (amenable to alkylation, acylation, or oxidation) and the enaminone α-carbon (amenable to electrophilic substitution or cycloaddition) . For laboratories with established enaminone chemistry expertise, this compound offers a differentiated starting material that cannot be replicated by simple 3-aminocyclohexenones. Procurement should be accompanied by a clear derivatization plan and in-house analytical capability due to the absence of vendor QC data .

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